![molecular formula C7H11Cl2N3O2 B3381023 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride CAS No. 2137568-32-0](/img/structure/B3381023.png)
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride
Overview
Description
Scientific Research Applications
1. Antiproliferative Effects on Lung Adenocarcinoma Cell Line A study has shown that derivatives of pyrazolo[1,5-a]pyrazine-4(5H)-one, a similar compound, have antiproliferative effects on the A549 lung adenocarcinoma cell line . The study revealed that certain derivatives increased the cell death rate by up to 50% .
Antimicrobial Activity
Pyrazole derivatives, including those similar to the compound , have been appreciated for their wide range of biological qualities, including antimicrobial activity . They have been used in the development of new antimicrobial agents .
Anti-inflammatory Properties
Pyrazole derivatives have also been recognized for their anti-inflammatory properties . They can be used in the development of new anti-inflammatory drugs .
Inhibitors of p38 Kinase
These compounds have been found to inhibit p38 kinase , an enzyme involved in cellular responses to stress and inflammation .
CB1 Receptor Antagonists
Pyrazole derivatives have been used as CB1 receptor antagonists . The CB1 receptor is a part of the endocannabinoid system and plays a role in various physiological processes .
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-7(12)5-3-9-10-2-1-8-4-6(5)10;;/h3,8H,1-2,4H2,(H,11,12);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMKNZDDILYXNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)CN1.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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